molecular formula C21H19N3O4S B2970027 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 851129-89-0

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2970027
CAS No.: 851129-89-0
M. Wt: 409.46
InChI Key: XXBXHZFAMPAVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound with the CAS Number 851129-87-8 and a molecular formula of C 20 H 17 N 3 O 4 S . It has a calculated molecular weight of 395.4 g/mol and a topological polar surface area of approximately 103 Ų . This molecular complex features a 2,3-dihydrobenzo[b][1,4]dioxin group linked to a 1,3,4-oxadiazole ring, which is further connected via a thioether linkage to a 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone functional group . Research Relevance and Applications This compound is part of a family of synthetic molecules containing the 1,3,4-oxadiazole scaffold, which is a nitrogen-oxygen heterocycle of significant interest in medicinal chemistry and materials science . Molecules combining the 1,3,4-oxadiazole unit with other heterocyclic systems, such as the 2,3-dihydrobenzo[b][1,4]dioxin present in this compound, are frequently investigated for their potential biological activities and physicochemical properties . Researchers utilize this compound and its analogs as a key intermediate or building block in the exploration of new pharmacologically active substances. Its specific structural features make it a valuable candidate for screening in various biochemical assays and for the development of novel therapeutic agents. Quality and Handling This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(24-9-3-5-14-4-1-2-6-16(14)24)13-29-21-23-22-20(28-21)15-7-8-17-18(12-15)27-11-10-26-17/h1-2,4,6-8,12H,3,5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXHZFAMPAVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The structure of this compound includes:

  • 2,3-Dihydrobenzo[b][1,4]dioxin : Known for its antioxidant properties and potential neuroprotective effects.
  • 1,3,4-Oxadiazole : A moiety recognized for its broad spectrum of biological activities including antimicrobial and anticancer effects.
  • Thioether linkage : Often enhances bioactivity and solubility.
  • Dihydroquinoline : Associated with various medicinal properties including antimalarial and anticancer activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A study found that compounds containing the oxadiazole scaffold demonstrated cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the micromolar range .
  • The incorporation of the dihydrobenzo[b][1,4]dioxin moiety may enhance apoptosis in cancer cells by modulating signaling pathways related to cell survival .

Antimicrobial Activity

Compounds similar to the one have shown promising antimicrobial effects:

  • 1,3,4-Oxadiazole derivatives have been reported to possess activity against a range of bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Gram-positive bacteria .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by studies indicating that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a possible therapeutic role in treating chronic inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The presence of the oxadiazole moiety can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties associated with the dihydrobenzo[b][1,4]dioxin component may help reduce oxidative stress in cells.

Study on Anticancer Effects

A recent study evaluated the anticancer properties of a series of oxadiazole derivatives similar to our compound. The study reported significant inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of oxadiazole-containing compounds. Results showed a marked reduction in pro-inflammatory cytokine levels in LPS-stimulated macrophages when treated with these compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanismIC50/MIC Values
AnticancerOxadiazole DerivativesApoptosis induction5 - 15 µM
AntimicrobialOxadiazole DerivativesCell wall synthesis inhibition10 µg/mL
Anti-inflammatoryOxadiazole DerivativesCytokine inhibitionNot specified

Comparison with Similar Compounds

Structural Insights :

  • Replacement of 1,3,4-oxadiazole with 1,2,4-triazole (as in ) introduces additional hydrogen-bonding sites but may reduce metabolic stability.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 5-(4-...Picolinonitrile 2-...Piperidine 2-...Thiazole
LogP (Predicted) ~3.2 ~3.5 ~2.8 ~2.0
Hydrogen Bond Acceptors 7 8 7 5
Rotatable Bonds 6 7 5 3

Key Trends :

  • Reduced rotatable bonds in thiazole derivatives may improve metabolic stability .

Q & A

What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis involves two key steps: (1) formation of the 1,3,4-oxadiazole-thione core and (2) coupling with the dihydroquinoline-ethanone moiety. For the oxadiazole ring, adapt the protocol from : reflux 2,3-dihydrobenzo[b][1,4]dioxin-6-carbohydrazide with KOH and CS₂ in ethanol for 8 hours (yield: 68–72%) . The thiol group is then substituted via nucleophilic displacement with 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone under basic conditions (NaH, DMF, 0–5°C). Monitor reaction progress using TLC (hexane:ethyl acetate 3:1) to minimize byproducts.

Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

Basic Research Focus
Use a combination of ¹H/¹³C NMR (DMSO-d₆), FT-IR (KBr pellet), and HRMS (ESI+ mode). The oxadiazole C=S stretch appears at 1210–1230 cm⁻¹ in IR . In NMR, the dihydroquinoline N–CH₂ group resonates as a triplet at δ 3.45–3.55 ppm. For mass confirmation, the molecular ion [M+H]⁺ should match the calculated exact mass (C₂₁H₁₈N₃O₃S: 392.1072 Da). If discrepancies arise between experimental and theoretical data (e.g., unexpected splitting in NMR), perform variable-temperature NMR to assess conformational dynamics .

How can computational chemistry aid in predicting this compound’s reactivity and electronic properties?

Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. demonstrates that oxadiazole derivatives exhibit a HOMO localized on the sulfur atom, suggesting nucleophilic reactivity at this site. Compare computed IR vibrational frequencies with experimental data; deviations >5% may indicate solvent effects (e.g., DMSO interactions), requiring Polarizable Continuum Model (PCM) corrections .

What experimental strategies address poor aqueous solubility for pharmacological testing?

Advanced Research Focus
Employ co-solvency (e.g., 10% DMSO/PBS) or cyclodextrin complexation (β-CD at 10 mM). For long-term stability, lyophilize the compound with trehalose (1:5 w/w) to prevent hydrolysis of the oxadiazole ring. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm) can identify degradation pathways. highlights similar stabilization techniques for benzodiazepine analogs, achieving >90% recovery after 30 days .

How should researchers design SAR studies to evaluate the dihydroquinoline moiety’s role in bioactivity?

Advanced Research Focus
Synthesize analogs with (a) saturated vs. aromatic quinoline rings and (b) substituents at the 3-position (e.g., –CH₃, –OCH₃). Test against target enzymes (e.g., kinase assays) and analyze potency shifts. For example, replacing dihydroquinoline with tetrahydroisoquinoline in related compounds increased IC₅₀ by 1.8-fold due to enhanced π-stacking . Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity (ClogP) with activity.

What chromatographic methods ensure purity ≥95% for in vitro studies?

Basic Research Focus
Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) with gradient elution (acetonitrile/0.1% TFA) achieves baseline separation. Retention time: 9.2 ± 0.3 minutes. For preparative purification, use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5). reports >98% purity for oxadiazole-thiones using similar protocols .

How can conflicting cytotoxicity data between cell lines be systematically investigated?

Advanced Research Focus
Profile cytotoxicity in 3+ cell lines (e.g., HepG2, HEK293, MCF-7) with parallel measurements of membrane permeability (PAMPA assay) and metabolic stability (microsomal incubation). Use LC-MS to quantify intracellular concentrations. If discrepancies persist (e.g., high potency in HepG2 but low in MCF-7), perform transcriptomic analysis to identify overexpression of efflux transporters (e.g., P-gp) .

What protocols mitigate oxidative degradation during long-term storage?

Advanced Research Focus
Store the compound under argon at –20°C in amber vials. Add butylated hydroxytoluene (BHT, 0.01% w/w) as an antioxidant. For liquid formulations, replace dissolved oxygen by nitrogen sparging. Accelerated oxidative testing (H₂O₂ 0.3%, 37°C) can predict shelf-life; monitor via HPLC for sulfoxide formation at the thioether linkage .

Which in silico tools predict CYP450 inhibition liability?

Advanced Research Focus
Use Schrödinger’s GLIDE for docking into CYP3A4 (PDB 1TQN). Prioritize poses with the oxadiazole sulfur within 4 Å of the heme iron. Follow with MD simulations (50 ns) to assess binding stability. achieved 85% accuracy in predicting CYP3A4 inhibition for oxadiazole derivatives using this approach .

How can elemental analysis resolve discrepancies in stoichiometric ratios?

Basic Research Focus
Perform CHNS analysis (Vario MICRO Cube) and compare with theoretical values (C: 64.28%, H: 4.60%, N: 10.71%, S: 8.17%). Deviations >0.3% indicate impurities or hydration. For example, used this method to confirm hydrazone derivatives, achieving <0.2% error . Dry samples at 110°C for 4 hours before analysis to remove adsorbed moisture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.